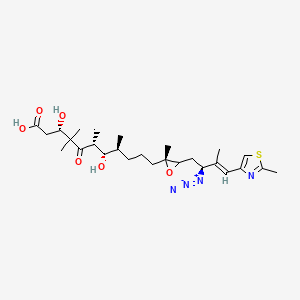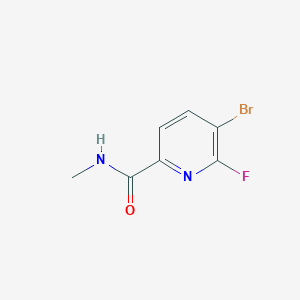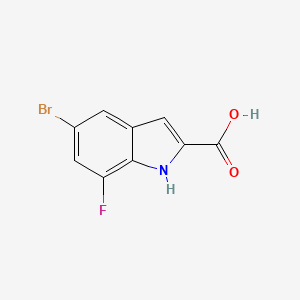
5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is an organic compound that belongs to the class of brominated phenols. It is characterized by the presence of a bromine atom, a methoxy group, and a nitroprop-1-en-1-yl group attached to a phenol ring. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol typically involves the bromination of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol. The reaction is carried out by adding bromine to a solution of 2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol in acetic acid at room temperature. The mixture is then heated to 80°C for 12 hours to complete the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process includes the bromination step followed by purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is used extensively in scientific research due to its versatility as a synthetic intermediate. It is employed in the synthesis of pharmaceuticals, particularly as an intermediate in the production of Carbidopa, an inhibitor of aromatic amino acid decarboxylase . Additionally, it is used in the development of agrochemicals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an intermediate in the synthesis of Carbidopa, it plays a role in inhibiting the enzyme aromatic amino acid decarboxylase, which is crucial in the biosynthesis of neurotransmitters . The nitro group in the compound can also participate in redox reactions, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-(2-nitroprop-1-en-1-yl)phenol
- 5-Bromo-2-methoxyphenol
- 4-(2-Nitroprop-1-en-1-yl)phenol
Uniqueness
5-Bromo-2-methoxy-4-(2-nitroprop-1-en-1-yl)phenol is unique due to the presence of both bromine and nitroprop-1-en-1-yl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C10H10BrNO4 |
|---|---|
Molecular Weight |
288.09 g/mol |
IUPAC Name |
5-bromo-2-methoxy-4-[(E)-2-nitroprop-1-enyl]phenol |
InChI |
InChI=1S/C10H10BrNO4/c1-6(12(14)15)3-7-4-10(16-2)9(13)5-8(7)11/h3-5,13H,1-2H3/b6-3+ |
InChI Key |
ISJBXEIGAPGKOV-ZZXKWVIFSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=C(C=C1Br)O)OC)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=CC(=C(C=C1Br)O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethylamino]butanedioic acid](/img/structure/B13847985.png)
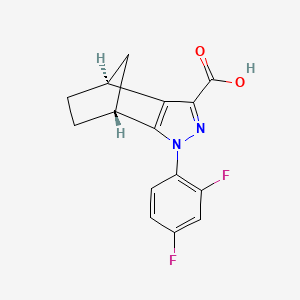
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)
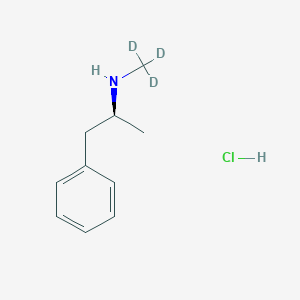
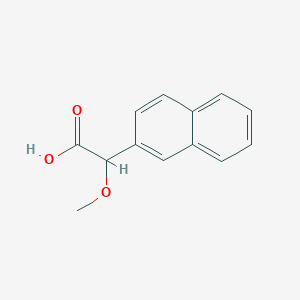
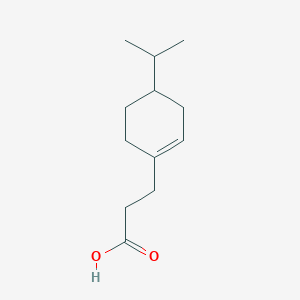

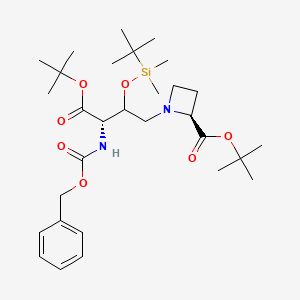

![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
